molecular formula C13H22N2 B1669883 Dicyclohexylcarbodiimide CAS No. 538-75-0

Dicyclohexylcarbodiimide

Cat. No. B1669883
CAS RN: 538-75-0
M. Wt: 206.33 g/mol
InChI Key: QOSSAOTZNIDXMA-UHFFFAOYSA-N
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Description

Dicyclohexylcarbodiimide (DCC) is an organic compound with the chemical formula (C6H11N)2C . It is a waxy white solid with a sweet odor . Its primary use is to couple amino acids during artificial peptide synthesis . It acts as a dehydrating agent for the preparation of amides, ketones, and nitriles . It is also involved in the preparation of esters by reacting tertiary alcohols with carboxylic acid .


Synthesis Analysis

DCC is produced by the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst . Alternative catalysts for this conversion include the highly nucleophilic OP (MeNCH2CH2)3N . Of academic interest, palladium acetate, iodine, and oxygen can be used to couple cyclohexyl amine and cyclohexyl isocyanide . Yields of up to 67% have been achieved using this route .


Molecular Structure Analysis

The C−N=C=N−C core of carbodiimides (N=C=N) is linear, being related to the structure of allene . The molecule has idealized C2 symmetry . The N=C=N moiety gives a characteristic IR spectroscopic signature at 2117 cm−1 .


Chemical Reactions Analysis

DCC is a dehydrating agent for the preparation of amides, ketones, and nitriles . In these reactions, DCC hydrates to form dicyclohexylurea (DCU), a compound that is nearly insoluble in most organic solvents and insoluble in water .


Physical And Chemical Properties Analysis

DCC is a waxy white solid with a sweet odor . It has a low melting point, which allows it to be melted for easy handling . It is highly soluble in dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water .

Scientific Research Applications

Protein Synthesis and Allergic Sensitization

Dicyclohexylcarbodiimide (DCCD) is extensively used in protein synthesis as a coupling agent. However, it's also a potent allergen, particularly in industries involved in recombinant DNA synthesis. Researchers have found that chemists in these industries are at a higher risk of developing allergic contact dermatitis from DCCD exposure (Hoffman & Adams, 1989).

Impact on Mitochondria and Electron Flow

DCCD has been reported to interact with a subunit of the ATP synthase complex involved in proton translocation. Studies on rat liver mitochondria show that DCCD affects the rate of unidirectional K+ flux and electron flow, indicating its potential for mitochondrial research (Gauthier & Diwan, 1979).

Photophosphorylation Inhibition

DCCD is a known inhibitor of photophosphorylation and oxidative phosphorylation. This property makes it useful in studies focusing on the inhibition of ATP formation and electron flow in chloroplasts and mitochondria, thus contributing to our understanding of energy transfer mechanisms (Sane, Johanningmeier & Trebst, 1979).

Role in Proton Translocation Enzymes

DCCD's ability to covalently interact and inhibit enzymes involved in proton translocation across biological membranes has made it a valuable tool for investigating proton translocation mechanisms and identifying involved structures (Solioz, 1984).

Interaction with Membrane ATPases

DCCD's interaction with membrane ATPases in bacteria has been studied. Its inhibitory action on these ATPases is significant in understanding the mechanisms of energy conversion and storage in cellular processes (Abrams & Baron, 1970).

Effects on Cellular Transport

Research on the bullfrog cornea epithelium showed that DCCD affects Na+/K+ ATPase pumps and cellular transport mechanisms. These findings have implications for our understanding of cellular transport and membrane dynamics (Carrasquer, Li & Dinno, 2000).

Safety And Hazards

DCC is considered hazardous. It may cause an allergic skin reaction, is harmful in contact with skin, causes skin irritation, and causes serious eye damage . It may cause drowsiness or dizziness and is suspected of causing cancer . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .

properties

InChI

InChI=1S/C13H22N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h12-13H,1-10H2
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InChI Key

QOSSAOTZNIDXMA-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)N=C=NC2CCCCC2
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Molecular Formula

C13H22N2
Record name N,N'-DICYCLOHEXYLCARBODIIMIDE
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DSSTOX Substance ID

DTXSID1023817
Record name Dicyclohexylcarbodiimide
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Molecular Weight

206.33 g/mol
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Physical Description

N,n'-dicyclohexylcarbodiimide is a white crystalline solid with a heavy sweet odor. (NTP, 1992), Liquid, White solid with a sweet odor; [Hawley] White melt; mp = 33-36 deg C; [MSDSonline]
Record name N,N'-DICYCLOHEXYLCARBODIIMIDE
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Record name Cyclohexanamine, N,N'-methanetetraylbis-
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Boiling Point

252 to 255 °F at 6 mmHg (NTP, 1992), BP: 154-156 °C at 11 mm Hg
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Flash Point

greater than 235 °F (NTP, 1992), Flash Point > 235 °F
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Solubility

Reaction (NTP, 1992), Moisture sensitive, reacts with water, Soluble in organic solvents
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Vapor Pressure

VP: 0.5 mm Hg at 98-100 °C, 2 mm Hg at 138-140 °C, 11 mm Hg at 154-156 °C
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Mechanism of Action

The molecular mechanism of the electroneutral organic cation/H+ antiporter in renal brush border membrane vesicles was studied utilizing the prototypic organic cation N1-methylnicotinamide. The hydrophobic carbodiimide, N,N'-dicyclohexylcarbodiimide (DCCD), inactivated organic cation transport irreversibly with an IC50 of 2.6 microM at pH 7.5 and 40 nM at pH 6.0. On the other hand, the hydrophilic reagents, 1-ethyl-3-[3-(dimethylamino)-propyl]carbodiimide and N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, did not affect organic cation transport. Substrate did not affect the rate of the DCCD inactivation which followed pseudo-first-order-kinetics. A double logarithmic plot of the apparent rate constants vs. the DCCD concentration gave a straight line with a slope of 0.8. The data are consistent with a simple bimolecular reaction mechanism and imply that one molecule of DCCD inactivates one carboxylate group per active transport unit and that the carboxylate group is critical for transport., The hydrophobic carbodiimide dicyclohexylcarbodiimide (DCCD) has been shown to inhibit the catalytic (C) subunit of adenosine cyclic 3',5'-phosphate dependent protein kinase (EC 2.7.1.3) in a time-dependent, irreversible manner. The rate of inactivation was first order and showed saturation kinetics with an apparent Ki of 60 microM. Magnesium adenosine 5'-triphosphate (MgATP) was capable of protecting against this inhibition, whereas neither a synthetic peptide substrate nor histone afforded protection. Mg alone afforded some protection. When the catalytic subunit was aggregated with the regulatory subunit in the holoenzyme complex, no inhibition was observed. The inhibition was enhanced at low pH, suggesting that a carboxylic acid group was the target for interaction with DCCD. On the basis of the protection studies, it is most likely that this carboxylic acid group is associated with the MgATP binding site, perhaps serving as a ligand for the metal. Efforts to identify the site that was modified by DCCD included (1) modification with [14C]DCCD, (2) modification by DCCD in the presence of [3H]aniline, and (3) modification with DCCD and [14C]glycine ethyl ester. In no case was radioactivity incorporated into the protein, suggesting that the irreversible inhibition was due to an intramolecular cross-link between a reactive carboxylic acid group and a nearby amino group. Differential peptide mapping identified a single peptide that was consistently lost as a consequence of DCCD inhibition. This peptide (residues 166-189) contained four carboxylic acid residues as well as an internal Lys., Dicyclohexylcarbodiimide (DCCD) specifically inhibits the F1F0-H+-ATP synthase complex of Escherichia coli by covalently modifying a proteolipid subunit that is embedded in the membrane. Multiple copies of the DCCD-reactive protein, also known as subunit c, are found in the F1F0 complex. ..., A spontaneous mutant of Methanothermobacter thermautotrophicus resistant toward the ATP-synthase inhibitor N,N'-dicyclohexylcarbodiimide (DCCD) was isolated. DCCD normally inhibits methanogenic electron-transport-driven ATP synthesis, however, the DCCD-resistant strain exhibited methanogenesis in the presence of 300 micromol/L DCCD. Total ATP synthesis was shown to be higher in the mutant strain, both in the presence and absence of DCCD. These results suggested a modification in the ATP-synthesizing system of the mutant strain. Using Blue Native PAGE combined with MALDI TOF/TOF mass spectrometry, increased concentrations of both the A(1) and A(o) subcomplexes of the A(1)A(o)-type synthase were identified in the mutant strain. However, no alterations were found in the structural genes (atp) for the A(1)A(o) ATP synthase. The results imply that DCCD resistance is a consequence of increased A(1)A(o) ATP synthase expression, and suggest that genes involved in regulating synthase expression are responsible for DCCD resistance.
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Product Name

Dicyclohexylcarbodiimide

Color/Form

Crystalline mass, White crystals, Colorless crystalline solid

CAS RN

538-75-0
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Melting Point

93 to 95 °F (NTP, 1992), 34.5 °C
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Synthesis routes and methods I

Procedure details

The subtitled compound was prepared substantially in accordance with the procedure detailed in Example 33, using 0.17 g (0.55 mmol) of S-2-N(t-butoxycarbonyl)amino-3-p-fluoro-phenylthio propanoic acid, 0.22 g (0.55 mmol) of the subtitled intermediate of Preparation 3B and 0.07 g (0.55 mmol) of HOBT.H2O, and 0.11 g (0.55 mmol) of DCC in 4 mL of tetrahydrofuran and 0.5 mL of dimethylformamide to provide 0.39 g of a white solid.
[Compound]
Name
S-2-N(t-butoxycarbonyl)amino-3-p-fluoro-phenylthio propanoic acid
Quantity
0.17 g
Type
reactant
Reaction Step One
[Compound]
Name
subtitled intermediate
Quantity
0.22 g
Type
reactant
Reaction Step One
[Compound]
Name
3B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.07 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods II

Procedure details

The subtitled compound was prepared substantially in accordance with the procedure detailed in Example 33, using 0.41 g (0.12 mmol) of S-2-N(t-butoxycarbonyl)amino-3-naphth-2-ylthio propanoic acid, 0.47 g (0.12 mmol) of the subtitled intermediate of Preparation 3B and 0.16 g (0.12 mmol) of HOBT.H2O, and 0.24 g (0.12 mmol) of DCC in 8 mL of tetrahydrofuran and 0.5 mL of dimethylformamide to provide 0.86 g of crude material. This material was purified using flash chromatography (eluent of 10% methanol in methylene chloride) followed by flash chromatography (eluent of 3.5% methanol in methylene chloride) to provide 0.45 g of a white solid.
[Compound]
Name
S-2-N(t-butoxycarbonyl)amino-3-naphth-2-ylthio propanoic acid
Quantity
0.41 g
Type
reactant
Reaction Step One
[Compound]
Name
subtitled intermediate
Quantity
0.47 g
Type
reactant
Reaction Step One
[Compound]
Name
3B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
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Reaction Step Two
Name

Synthesis routes and methods III

Procedure details

The synthesis of compounds with the general structure 27 is as follows. The boc-protected thiazolidine carboxylic acid 1 is converted to amino-ketones 26 with requisite grignard reagents 25 in the presence of oxalyl chloride. Final compounds 27 are obtained by a DCC-mediated coupling of 26 and 4 followed by deprotection of the P2 phenol. Final compounds were purified either by flash chromatography or preparative HPLC. Specific Method D
Name
boc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amino-ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
grignard reagents
Quantity
0 (± 1) mol
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Reaction Step Four
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Synthesis routes and methods IV

Procedure details

By carrying out the esterification of the product of Example 62, with terbutanol in the presence of dicyclohexylcarbodiimide and 4-dimethylamino-pyridine as in Example 60, the expected product melting at 96°-97° C. with a Rf=0.32 (eluant: methylene chloride--acetone (98-2)) was obtained.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Synthesis routes and methods V

Procedure details

In the case of maleinimide or N-hydroxysuccinimide derivatives of the cis-configured platinum(II)-complexes, the synthesis occurs in detail through the reaction of the corresponding amino compounds H2N—CH2CH2—NH—(CH2)n—X, (H2N—CH2)2CH—(CH2)n—X or H2N—CH2CH(NH2)—(CH2)n—X (general formulas I, II and III), wherein one or two of the primary or secondary amino groups has been protected with a BOC group (reaction with bis-tert.-butyloxy carbonyl anhydride) and X is —NH2 or —OH, with the acids or acid chlorides, listed in Step 1, of maleinimide or N-hydroxysuccinimide compounds of the general formulas V-X in a solvent, preferably THF or ethyl acetate, with the optional addition of a tertiary base, as a rule, Et3N, or with the optional addition of DMAP and a condensation agent, as a rule, DCC or CMC, to yield the corresponding BOC-protected maleinimide or hydroxysuccinimide derivatives which then are converted by means of trifluoroacetic acid or HCl in ether, THF or dioxan through cleavage-off of the BOC group into the corresponding trifluoroacetate or hydrochloride and finally through reaction with a tetrachloro-platinate(II) salt, preferably potassium tetrachloro-platinate(II), in water, salt buffers, DMF, DMF/water mixtures, THF/water mixtures or DMF/methanol mixtures, into the corresponding platinum(II)-complexes, wherein the coupling occurs via the terminal HO group as an ester bond or via the terminal H2N group as an acid amide bond, or through the reaction of the corresponding amino compounds H2N—CH2CH2—NH—(CH2)n—X, (H2N—CH2)2CH—(CH2)n—X or H2N—CH2CH(NH2)—(CH2)n—X (general formulas I, II and III), wherein one or two of the primary or secondary amino groups has been protected with a BOC group (reaction with bis-tert.-butyloxy carbonyl anhydride) and X is —NH2 or —OH, with compounds of the type HOOC—R—COCR* or ClOC—R—COCR* (R is an aliphatic carbon chain with 1-6 carbon atoms or a substituted or unsubstituted phenylene group, and R* is H, phenyl, alkyl with 1-6 carbon atoms) in a solvent, preferably THF or ethyl acetate, with the optional addition of a tertiary base, as a rule, Et3N, or with the optional addition of DMAP and a condensation agent, as a rule, DCC or CMC, to yield the corresponding BOC-protected maleinimide or hydroxysuccinimide derivatives which now have a further carbonyl function which, in the following, are reacted with the amines, acid hydrazides or hydrazines, listed in Step 1, of the maleinimide or N-hydroxysuccinimide compounds in a solvent, preferably DMF, methanol or ethanol, with the addition of acid, as a rule, toluene-p-sulfonic acid or trifluoroacetic acid, to yield the corresponding imine, carboxylhydrazone or hydrazone derivatives, which then again are converted by means of trifluoroacetic acid or HCl in ether, THF or dioxan through cleavage-off of the BOC group into the corresponding trifluoroacetate or hydrochloride and finally through reaction with a tetrachloro-platinate(II) salt, preferably potassium tetrachloro-platinate(II), in water, salt buffers, DMF, DMF/water mixtures, THF/water mixtures or DMF/methanol mixtures, into the corresponding platinum(II)-complexes, or through the reaction of the corresponding amino compounds H2N—CH2CH2—NH—(CH2)n—X, (H2N—CH2)2CH—(CH2)n—X or H2N—CH2CH(NH2)—(CH2)n—X (general formulas I, II and III), wherein one or two of the primary or secondary amino groups has been protected with a BOC group (reaction with bis-tert.-butyloxy carbonyl anhydride) and X is COOH or this carbonyl group was converted using acid halogenation reagents such as thionyl chloride or oxalyl chloride into the acid chloride, with compounds of the type HOR—COCR* or H2N—R—COCR* (R is an aliphatic carbon chain with 1-6 carbon atoms or a substituted or unsubstituted phenylene group, and R* is H, phenyl, alkyl with 1-6 carbon atoms) in a solvent, preferably THF or ethyl acetate, with the optional addition of a tertiary base, as a rule, Et3N, or with the optional addition of DMAP and a condensation agent, as a rule, DCC or CMC, to yield the corresponding BOC-protected maleinimide or hydroxysuccinimide derivatives which now have a further carbonyl function which, in the following, are reacted with the amines, acid hydrazides or hydrazines, listed in Step 1, of the maleinimide or N-hydroxysuccinimide compounds in a solvent, preferably DMF, methanol or ethanol, with the addition of acid, as a rule, toluene-p-sulfonic acid or trifluoroacetic acid, to yield the corresponding imine, carboxylhydrazone or hydrazone derivatives, which then again are converted by means of trifluoroacetic acid or HCl in ether, THF or dioxan through cleavage-off of the BOC group into the corresponding trifluoroacetate or hydrochloride and finally through reaction with a tetrachloro-platinate(II) salt, preferably potassium tetrachloro-platinate(II), in water, salt buffers, DMF, DMF/water mixtures, THF/water mixtures or DMF/methanol mixtures, into the corresponding platinum(II)-complexes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dicyclohexylcarbodiimide
Reactant of Route 2
Dicyclohexylcarbodiimide
Reactant of Route 3
Reactant of Route 3
Dicyclohexylcarbodiimide
Reactant of Route 4
Reactant of Route 4
Dicyclohexylcarbodiimide
Reactant of Route 5
Reactant of Route 5
Dicyclohexylcarbodiimide
Reactant of Route 6
Reactant of Route 6
Dicyclohexylcarbodiimide

Citations

For This Compound
78,100
Citations
F Akutsu, M Inoki, H Uei, M Sueyoshi, Y Kasashima… - Polymer …, 1998 - nature.com
The direct polycondensation of racemic lactic acid using condensing agents, such as 1, 1′-carbonyldiimidazole (CDI), N, N, N′, N′-tetramethylchloroformamidinium chloride (…
Number of citations: 44 www.nature.com
S FURUMOTO - Journal of Synthetic Organic Chemistry, Japan, 1976 - jstage.jst.go.jp
N, N'-Dicyclohexylformamidine (DCFA) was allowed to react with N-bromosuccinimide (NBS) at room temperature in the presence of pyridine to give N, N'-dicyclohexylcarbodiimide (…
Number of citations: 5 www.jstage.jst.go.jp
I Shafir, W Feng… - European journal of …, 1998 - Wiley Online Library
… dicyclohexylcarbodiimide with the SR‐VDAC is characterized by labeling with [ 14 C]dicyclohexylcarbodiimide and by dicyclohexylcarbodiimide … , [ 14 C]dicyclohexylcarbodiimide most …
Number of citations: 31 febs.onlinelibrary.wiley.com
P Igarashi, PS Aronson - Journal of Biological Chemistry, 1987 - Elsevier
… dicyclohexylcarbodiimide … dicyclohexylcarbodiimide in a pH-dependent fashion. Finally, we demonstrated amiloride-sensitive covalent binding of radiolabeled dicyclohexylcarbodiimide …
Number of citations: 62 www.sciencedirect.com
LJ Prochaska, R Bisson, RA Capaldi… - … et Biophysica Acta (BBA …, 1981 - Elsevier
Dicyclohexylcarbodiimide (DCCD) reacted with beef heart cytochrome c oxidase to inhibit the proton-pumping function of this enzyme and to a lesser extent to inhibit electron transfer. …
Number of citations: 194 www.sciencedirect.com
B Vanhaecht, MN Teerenstra, DR Suwier, CE Koning - 2000 - Taylor & Francis
We investigated the use of dicyclohexylcarbodiimide (DCC) as an activating agent in the synthesis of aliphatic polyesters. Butylhexanoate was synthesized in order to optimize the …
Number of citations: 17 www.tandfonline.com
RE Beyer, TW Brink, DL Crankshaw, JM Kuner… - Biochemistry, 1972 - ACS Publications
Robert E. Beyer,**** § Thomas W. Brink, J Daune L. Crankshaw, § Jerry M. Kuner. lf and Alice Pasternak abstract: Compound I inhibited NADH oxidation in beef heart sonic …
Number of citations: 11 pubs.acs.org
M Solioz - Trends in Biochemical Sciences, 1984 - cell.com
Dicyclohexylcarbodiimide, a classical inhibitor of the F1Fo-ATPase, has recently been found to covalently interact and thereby inhibit a number of other enzymes involved in proton …
Number of citations: 127 www.cell.com
R Suchi, Y Stern-Bach, T Gabay, S Schuldiner - Biochemistry, 1991 - ACS Publications
Revised Manuscript Received March 28, 1991 abstract: AW'-Dicyclohexylcarbodiimide (DCC) has been previously shown to inhibit the amine transporter from chromaffin granules […
Number of citations: 23 pubs.acs.org
H Kato, M Hayashi, Y Fukumori, H Kaneko - Food and chemical toxicology, 2002 - Elsevier
… different strains of mice with dicyclohexylcarbodiimide (DCC), … Dicyclohexylcarbodiimide is commonly used as a coupling … demonstration that dicyclohexylcarbodiimide exhibits MHC-…
Number of citations: 12 www.sciencedirect.com

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